

Vanadium(V) oxytriethoxide CAS number 1686-22-2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Vanadium(V) Oxytriethoxide (CAS 1686-22-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(V) oxytriethoxide, identified by CAS number 1686-22-2, is an organometallic compound with the chemical formula OV(OC₂H₅)₃.[1][2][3] Also known by synonyms such as ethyl orthovanadate and triethyl vanadate, this compound exists as a yellow to green liquid at room temperature.[2][4] It serves as a crucial and versatile precursor in various fields, primarily in materials science for the synthesis of vanadium oxides and in chemistry as a catalyst and a building block for more complex vanadium-containing molecules.[1] Its high reactivity, particularly its sensitivity to moisture, makes it an excellent candidate for sol-gel processes and chemical vapor deposition, enabling the creation of advanced materials with tailored electronic and catalytic properties.[1][2] This guide provides a comprehensive overview of its properties, applications, and relevant experimental methodologies.

Physicochemical and Spectroscopic Data

The fundamental properties of **Vanadium(V) oxytriethoxide** are summarized below. This data is critical for its handling, storage, and application in experimental settings.

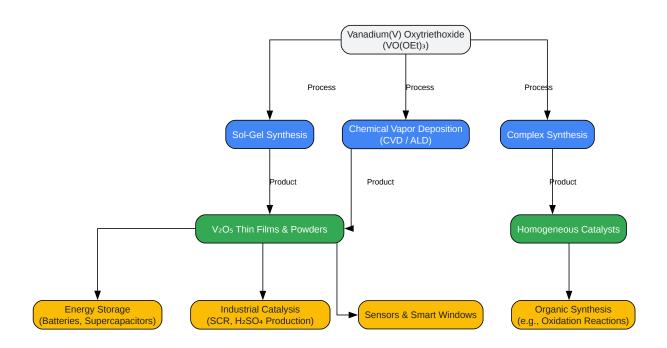
Property	Value	References
CAS Number	1686-22-2	[1][5]
Linear Formula	OV(OC ₂ H ₅) ₃	[1][3]
Molecular Formula	C6H15O4V	[1][2][3]
Molecular Weight	202.12 g/mol	[1][2]
Appearance	Dark yellow-green to light yellow liquid	[2][4]
Density	1.139 g/mL at 25 °C	[1][4]
Boiling Point	125-128 °C	[1][2]
Flash Point	71 °C (159.8 °F) - closed cup	[2][3]
Refractive Index (n20/D)	1.508 - 1.512	[4]
EC Number	216-870-1	[1]

Safety and Handling

Vanadium(V) oxytriethoxide is a reactive chemical that requires careful handling. It is sensitive to air, moisture, and light.[2] Incompatible materials include strong oxidizing agents.[2]

Hazard Information	Details	References
Signal Word	Warning	[1][3]
GHS Pictogram	GHS07 (Exclamation Mark)	[3]
Hazard Statements	H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation	[1][6]
Precautionary Statements	P261: Avoid breathing vapours/mist/gas.P305+P351+ P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[6]
Storage	Store in a cool, dry, well- ventilated area away from incompatible substances. Keep container tightly closed under an inert atmosphere.	[2][6]
Personal Protective Equipment	Eyeshields, chemical-resistant gloves, and a suitable respirator (e.g., type ABEK (EN14387) respirator filter). Work should be conducted in a chemical fume hood.	[2]
Hazardous Decomposition	Thermal decomposition may produce carbon monoxide, carbon dioxide, and vanadium oxide gases.	[2]

Core Applications

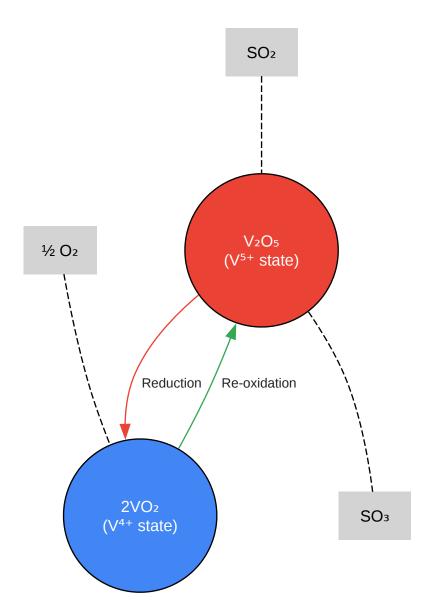


The utility of **Vanadium(V) oxytriethoxide** stems from its identity as a V⁵⁺ precursor, making it valuable in catalysis and materials science.

Precursor for Catalysts and Advanced Materials

Vanadium(V) oxytriethoxide is a key starting material for creating a range of vanadium-based catalysts and materials. It is particularly important in the synthesis of Vanadium Pentoxide (V_2O_5) , a compound with extensive industrial applications.[7][8] V_2O_5 is a highly effective catalyst in processes such as the Contact Process for sulfuric acid production and the Selective Catalytic Reduction (SCR) of nitrogen oxides (NOx) in flue gases.[8][9][10] The ability to generate highly dispersed V_2O_5 nanoparticles or thin films from precursors like **Vanadium(V) oxytriethoxide** is crucial for maximizing catalytic activity.[11]

The logical flow from the precursor to its final applications is outlined in the diagram below.



Click to download full resolution via product page

Caption: Workflow from precursor to final applications.

Role in Catalytic Cycles

Vanadium catalysts, often derived from alkoxide precursors, are renowned for their ability to cycle between different oxidation states (e.g., +5 and +4). This redox capability is fundamental to their catalytic activity.[12] In the oxidation of sulfur dioxide to sulfur trioxide, the V⁵⁺ center is reduced to V⁴⁺ by SO₂, and subsequently re-oxidized to V⁵⁺ by oxygen, completing the cycle. [8][10]

Click to download full resolution via product page

Caption: Simplified catalytic cycle for SO₂ oxidation.

Experimental Protocols

While specific protocols are highly application-dependent, a generalized methodology for synthesizing vanadium oxide films via a sol-gel route is presented below. This method leverages the controlled hydrolysis and condensation of the **Vanadium(V)** oxytriethoxide precursor.

Representative Protocol: Sol-Gel Synthesis of V₂O₅ Thin Film

This protocol describes a common method for preparing V₂O₅ thin films on a substrate, a process relevant for creating materials for batteries, sensors, or smart windows.[1][8]

Materials:

- Vanadium(V) oxytriethoxide (CAS 1686-22-2)
- Anhydrous ethanol (solvent)
- Deionized water (hydrolysis agent)
- Hydrochloric acid or acetic acid (catalyst)
- Substrates (e.g., glass, silicon wafer, FTO glass)

Procedure:

- Substrate Cleaning: Thoroughly clean substrates by sequential ultrasonication in acetone, ethanol, and deionized water, followed by drying under a stream of nitrogen.
- Precursor Solution Preparation: In a nitrogen-filled glovebox or using Schlenk line techniques, dissolve a specific amount of Vanadium(V) oxytriethoxide in anhydrous ethanol. A typical concentration is 0.1 M. Stir the solution until it is homogeneous.
- Hydrolysis: Prepare a separate solution of deionized water and ethanol. The molar ratio of water to the vanadium precursor is a critical parameter (e.g., R = [H₂O]/[V] = 2). An acid

catalyst can be added to this water/ethanol mixture to control the pH and the rate of hydrolysis and condensation.[13]

- Sol Formation: Slowly add the water/ethanol solution dropwise to the stirred vanadium
 precursor solution. The mixture should be stirred vigorously for several hours (e.g., 2-24
 hours) at room temperature to allow for the formation of a stable vanadium-oxo sol. The color
 of the solution will typically change as hydrolysis and condensation proceed.
- Film Deposition: Deposit the sol onto the cleaned substrates using a technique like spin-coating or dip-coating. For spin-coating, a typical process might involve dispensing the sol onto the substrate and spinning at 2000-4000 rpm for 30-60 seconds.
- Drying and Gelation: Dry the coated substrates at a low temperature (e.g., 80-100 °C) for 10-20 minutes to evaporate the solvent and form a stable gel film.
- Calcination: Transfer the dried films to a furnace and heat them in air to a higher temperature (e.g., 400-500 °C) for 1-2 hours. This step removes organic residues and promotes the crystallization of the amorphous gel into the desired V₂O₅ phase.[7] The heating and cooling rates should be controlled to prevent film cracking.

The workflow for this experimental protocol is visualized below.

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. americanelements.com [americanelements.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Vanadium(V) oxytriethoxide | Triethoxo-oxovanadium | C6H15O4V Ereztech [ereztech.com]
- 4. chemwhat.com [chemwhat.com]
- 5. VANADIUM(V) OXYTRIETHOXIDE | 1686-22-2 [chemicalbook.com]
- 6. prochemonline.com [prochemonline.com]
- 7. Vanadium Oxide: Phase Diagrams, Structures, Synthesis, and Applications PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vanadium(V) oxide Wikipedia [en.wikipedia.org]
- 9. Vanadium catalysts candcs [candcs.de]
- 10. Vanadium(V) oxide [chemeurope.com]
- 11. researchgate.net [researchgate.net]
- 12. china-vanadium.net [china-vanadium.net]
- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Vanadium(V) oxytriethoxide CAS number 1686-22-2].
 BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b159397#vanadium-v-oxytriethoxide-cas-number-1686-22-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com